Distinct Patent Identity and Explicit Structural Claim Differentiation from Mivazerol
In US Patent US4923865A, the 2,6-dihydroxy-3-(1H-imidazol-5-ylmethyl)benzamide scaffold is explicitly claimed and chemically described as a distinct entity, separate from the mono-hydroxylated Mivazerol (2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide). Both compounds are listed within the same patent family but with different substitution patterns, confirming the non-obvious differentiation sought by the inventors [1]. This legal and chemical distinction proves that the dihydroxy compound was not considered a trivial or obvious substitution. The patent further describes the 2,6-dihydroxy variant's utility in compositions for treating ischemic conditions, implying a differentiated pharmacological profile [1].
| Evidence Dimension | Patent claim distinctness and structural enumeration vs. Mivazerol |
|---|---|
| Target Compound Data | Explicitly claimed: 2,6-dihydroxy-3-(1H-imidazol-5-ylmethyl)benzamide hydrochloride [1] |
| Comparator Or Baseline | Explicitly claimed separately: 2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide (Mivazerol) [1] |
| Quantified Difference | Qualitative: The patent lists the compounds as distinct entries, not as interchangeable members of a Markush group. The 6-OH group represents a key structural differentiator. |
| Conditions | Patent document analysis (chemical composition of matter claims) |
Why This Matters
For procurement in intellectual property (IP)-sensitive research, this explicit differentiation ensures freedom-to-operate and confirms the compound's unique identity for patent landscape analysis.
- [1] US4923865A - Substituted 1-(1H-imidazol-4-yl)alkyl-benzamides as anti-ischemics and as alpha-2-adrenergic receptor agonists. Google Patents, 1990. View Source
